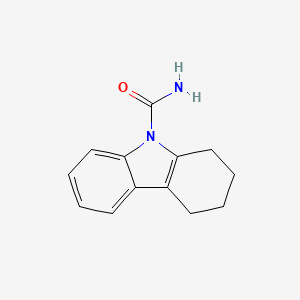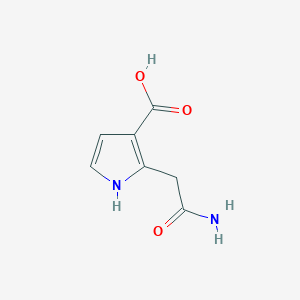
(4,6-Dimethoxy-1,3,5-triazin-2-yl)boronic acid
Overview
Description
(4,6-Dimethoxy-1,3,5-triazin-2-yl)boronic acid is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a boronic acid group attached to a triazine ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl)boronic acid typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with a boronic acid derivative. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like tetrahydrofuran or dioxane. The reaction conditions often involve heating the mixture to a temperature range of 70-80°C to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxy-1,3,5-triazin-2-yl)boronic acid can undergo various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation Reactions: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction Reactions: The triazine ring can undergo reduction under specific conditions to yield partially or fully reduced triazine derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a suitable catalyst.
Reduction: Hydrogen gas or hydride donors like sodium borohydride under controlled conditions.
Major Products Formed
Cross-Coupling Products: Biaryl compounds or other substituted aromatic compounds.
Oxidation Products: Boronic esters or anhydrides.
Reduction Products: Reduced triazine derivatives with varying degrees of hydrogenation.
Scientific Research Applications
(4,6-Dimethoxy-1,3,5-triazin-2-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4,6-Dimethoxy-1,3,5-triazin-2-yl)boronic acid primarily involves its ability to form stable complexes with various nucleophiles. The boronic acid group can interact with hydroxyl or amino groups, facilitating the formation of boronate esters or amides. This reactivity is exploited in cross-coupling reactions where the boronic acid group undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl)boronic acid.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used in amide coupling reactions.
4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate: A stable alternative to the chloride salt used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of both a boronic acid group and a triazine ring, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in cross-coupling reactions and form stable complexes with nucleophiles makes it a valuable reagent in organic chemistry.
Properties
IUPAC Name |
(4,6-dimethoxy-1,3,5-triazin-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O4/c1-12-4-7-3(6(10)11)8-5(9-4)13-2/h10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIPMSLQLPEKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=NC(=N1)OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666809 | |
| Record name | (4,6-Dimethoxy-1,3,5-triazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675880-39-4 | |
| Record name | (4,6-Dimethoxy-1,3,5-triazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B3356548.png)

![Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B3356550.png)


![(2Z)-3-(5-Methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3356591.png)




![5-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3356610.png)


